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2,4-Octadienal

Cat. No.: B1147779
CAS No.: 30361-28-5
M. Wt: 124.182
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Description

Overview of 2,4-Octadienal as an Unsaturated Aldehyde in Chemical Science

This compound is an organic compound classified as an unsaturated aldehyde. ontosight.ai Its molecular structure is characterized by an eight-carbon chain that incorporates an aldehyde functional group (-CHO) at one end and two conjugated carbon-carbon double bonds at the second and fourth positions. ontosight.aiontosight.ai This conjugation of double bonds, along with the reactive aldehyde group, imparts unique chemical properties and reactivity to the molecule. ontosight.ai It belongs to the class of organic compounds known as medium-chain aldehydes, which are aldehydes with a chain length containing between 6 and 12 carbon atoms. foodb.ca

Generally, this compound appears as a colorless to pale yellow liquid with a distinct, pungent odor. ontosight.aiontosight.ai It is slightly soluble in water but shows high solubility in organic solvents. ontosight.ai The presence of the aldehyde group and the conjugated system makes it susceptible to various chemical reactions, including nucleophilic additions and redox transformations, rendering it a useful intermediate in the synthesis of other organic compounds. ontosight.aivulcanchem.com

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₂O ontosight.ainist.gov
Molecular Weight 124.18 g/mol nist.govnih.gov
Appearance Colorless to pale yellow liquid ontosight.aiontosight.ai
Boiling Point 170-172°C; 88.00 °C @ 10.00 mm Hg ontosight.aithegoodscentscompany.com
Melting Point -5°C to 0°C ontosight.ai
Specific Gravity 0.832 to 0.839 @ 25°C thegoodscentscompany.com

Significance of (2E,4E) Isomerism in Research Contexts

The two double bonds in the this compound structure give rise to geometric isomerism, resulting in four possible stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The 'E' (from the German entgegen, meaning opposite) and 'Z' (from zusammen, meaning together) notation describes the configuration of substituents around the double bonds.

The (2E,4E) isomer, often referred to as trans,trans-2,4-octadienal, is of particular significance in various research fields. ontosight.ai This specific configuration, with both double bonds in the trans (E) arrangement, is frequently identified as a key volatile compound in food chemistry and as a product of biological processes. ontosight.aiontosight.ai For instance, (2E,4E)-2,4-Octadienal is recognized as a significant contributor to the aroma and flavor profile of many food products, including white tea, cooked mussels, and foods cooked in frying oils. mdpi.comnih.govresearchgate.net It is also a prominent secondary product of lipid peroxidation, specifically from the degradation of polyunsaturated fatty acids like linoleic acid. nih.gov This link to lipid oxidation makes the (2E,4E) isomer a crucial subject in studies related to food spoilage and oxidative stress in biological systems. ontosight.aimdpi.com Research has identified (2E,4E)-2,4-octadienal as a potential quality deterioration marker in fish muscle. mdpi.com

Historical Perspective on the Study of this compound

The study of this compound initially gained traction in the context of flavor and fragrance chemistry. It was identified as one of the many volatile compounds responsible for the characteristic aromas of various foods, such as those with nutty, green, and fatty notes. ontosight.aithegoodscentscompany.com Early research focused on isolating and identifying these volatile components from natural sources and processed foods, including roasted peanuts and frying oils. researchgate.net

A significant development in the study of this compound was its identification as a secondary product of lipid peroxidation. researchgate.net Research in the late 20th century established that polyunsaturated fatty acids, particularly linoleic acid, degrade to form a variety of aldehydes, including 2,4-dienals like 2,4-decadienal and this compound. nih.govresearchgate.net This discovery shifted the research focus towards its role in biochemistry and pathology, as lipid peroxidation is a key process in cellular damage and is implicated in various diseases. ontosight.ai Concurrently, advances in analytical chemistry, such as gas chromatography-mass spectrometry (GC-MS), provided more sensitive and accurate methods for detecting and quantifying this compound in complex matrices like food and biological tissues. acs.orgresearchgate.net Synthetic methodologies were also developed, not only to confirm the identity of the natural compound but also to provide standards for analytical studies and to explore its chemical reactivity. vulcanchem.comresearchgate.net

Current Research Trends and Future Directions for this compound Studies

Current research on this compound is diverse, spanning food science, environmental science, and biomedicine.

Food Science and Quality: A major area of ongoing research is its role in food flavor and spoilage. Studies continue to investigate its formation during food processing and storage, particularly in fried foods and those rich in polyunsaturated fats. ontosight.aiacs.org For example, (E,E)-2,4-octadienal has been identified as a key volatile compound for distinguishing between spring-picked and autumn-picked white tea and as a potential marker for quality deterioration in yellowtail fish. mdpi.comresearchgate.net

Biomedical and Biological Significance: As a product of lipid peroxidation, this compound is studied as a biomarker for oxidative stress. ontosight.ai Research explores its connection to the pathogenesis of diseases associated with oxidative damage, such as atherosclerosis and neurodegenerative disorders. ontosight.ai Furthermore, it is investigated as an infochemical or signaling molecule. For instance, marine diatoms have been shown to produce this compound, which may function in cell-to-cell communication or defense mechanisms. scirp.org It has also been identified as a component of the airborne aggregation pheromone in the common bed bug, Cimex lectularius. researchgate.net

Analytical and Synthetic Chemistry: There is continued interest in refining analytical methods for the detection of this compound in complex biological and environmental samples. researchgate.netnih.gov Headspace analysis techniques are being optimized to better understand its concentration in biological fluids. nih.gov In synthetic chemistry, this compound and its derivatives serve as building blocks for more complex molecules.

Future research is likely to delve deeper into the specific molecular mechanisms through which this compound exerts its biological effects. This includes understanding its interactions with cellular components like proteins and DNA. nih.gov Further exploration of its role as a signaling molecule in various ecosystems could reveal new ecological interactions. In food science, controlling its formation could lead to improved food quality and stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B1147779 2,4-Octadienal CAS No. 30361-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-octa-2,4-dienal
Source PubChem
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InChI

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h4-8H,2-3H2,1H3/b5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVATNQISMINCX-YTXTXJHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885475
Record name (2E,4E)-2,4-Octadienal
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Molecular Weight

124.18 g/mol
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Physical Description

Liquid; fatty, green, sour aroma
Record name trans,trans-2,4-Octadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

67.00 °C. @ 0.40 mm Hg
Record name (E,E)-2,4-Octadienal
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Solubility

Insoluble in water; miscible in fats, soluble (in ethanol)
Record name trans,trans-2,4-Octadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.832-0.839
Record name trans,trans-2,4-Octadienal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

30361-28-5, 5577-44-6, 38743-20-3
Record name E,E-2,4-Octadienal
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Record name 2,4-Octadienal
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Record name 2,4-Octadienal, (2E,4E)-
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Record name 2,4-Octadienal, (2E,4E)-
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Record name (2E,4E)-2,4-Octadienal
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Record name (2E,4E)-octa-2,4-dienal
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Record name 2,4-OCTADIENAL, (2E,4E)-
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Record name (E,E)-2,4-Octadienal
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Advanced Synthetic Methodologies for 2,4 Octadienal

Chemo- and Regioselective Synthesis Pathways of 2,4-Octadienal Isomers

The controlled synthesis of specific isomers of this compound requires precise control over the formation of the two double bonds, a challenge addressed through various chemo- and regioselective strategies.

Stereoselective Approaches to (2E,4E)-2,4-Octadienal Synthesis

The (2E,4E)-isomer of this compound is the most common and is often the target of synthetic efforts due to its characteristic sensory properties. nist.govfoodb.ca Achieving high stereoselectivity for the all-trans isomer is a key objective. While specific detailed synthetic routes for (2E,4E)-2,4-octadienal are not extensively outlined in the provided results, general methodologies for creating similar unsaturated aldehydes can be inferred.

One common strategy involves the oxidation of the corresponding alcohol, (2E,4E)-2,4-octadien-1-ol. This precursor alcohol can be synthesized through methods that establish the E,E-diene stereochemistry, which is then converted to the aldehyde. Another general approach that can be adapted for this synthesis is the Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with an aldehyde. By carefully selecting the appropriate ylide and aldehyde precursors, the desired (2E,4E) configuration can be favored. Aldol condensation reactions, which form carbon-carbon bonds, can also be employed to construct the carbon backbone of this compound, with subsequent dehydration steps yielding the conjugated diene system. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and catalysts used.

MethodDescriptionKey Considerations
Oxidation of (2E,4E)-2,4-octadien-1-ol The alcohol precursor with the desired stereochemistry is oxidized to the corresponding aldehyde. Availability and stereoselective synthesis of the starting alcohol are crucial.
Wittig Reaction Reaction of a phosphonium ylide with an appropriate aldehyde to form the carbon-carbon double bonds. Choice of reagents and reaction conditions influences the E/Z selectivity of the newly formed double bonds.
Aldol Condensation Base-catalyzed reaction of aldehydes or ketones to form β-hydroxy aldehydes or ketones, followed by dehydration to yield the α,β-unsaturated product. Control of reaction temperature and catalyst is necessary to favor the desired isomer and prevent side reactions.

Novel Catalytic Methods in this compound Preparation

Modern synthetic chemistry increasingly relies on novel catalytic methods to improve efficiency, selectivity, and sustainability. For the preparation of this compound and similar unsaturated aldehydes, several catalytic approaches are noteworthy.

Ruthenium nanoparticles encapsulated within dendrimers have demonstrated catalytic activity in hydrogenation reactions of related compounds like citral (B94496) (3,7-dimethyl-2,6-octadienal). bohrium.com While this is a reduction process, the development of such catalysts highlights the potential for using tailored metal nanoparticles for various transformations in the synthesis of polyenes. Brønsted acid catalysis is another powerful tool, as demonstrated in the synthesis of spiroisoindolinone indenes, which proceeds through an intercepted Meyer-Schuster rearrangement/intramolecular Friedel-Crafts alkylation relay. irb.hr This type of acid-catalyzed cascade could potentially be engineered for the synthesis of specific this compound isomers. Furthermore, vapor-phase aldolization reactions over solid catalysts, such as those used for the synthesis of 2-ethyl-2-hexenal (B1232207) from n-butyraldehyde, offer a continuous and potentially more industrial-scale approach to producing unsaturated aldehydes. researchgate.net

Biosynthetic Pathways of this compound in Biological Systems

In nature, this compound is primarily a product of lipid degradation, particularly the oxidation of polyunsaturated fatty acids. ontosight.ai Its formation is a complex process involving enzymes and oxidative stress.

Enzymatic Formation from Polyunsaturated Fatty Acids (PUFAs)

The enzymatic breakdown of polyunsaturated fatty acids (PUFAs) is a major source of this compound. ontosight.ainih.gov Linoleic acid, a common PUFA, is a key precursor. mdpi.com The process is often initiated by lipoxygenases (LOX), enzymes that catalyze the dioxygenation of PUFAs to form hydroperoxides. nih.govmdpi.com These hydroperoxides are unstable and can be further transformed by other enzymes, such as hydroperoxide lyase (HPL), leading to the cleavage of the carbon chain and the formation of various volatile compounds, including this compound. mdpi.com This enzymatic cascade is responsible for the generation of many flavor and aroma compounds in plants and other organisms. For instance, in diatoms, lipoxygenase activity is linked to the production of various aldehydes, including this compound, as a defense mechanism. int-res.com

Role of Lipid Peroxidation in this compound Generation

Lipid peroxidation is a non-enzymatic process where oxidants like free radicals attack PUFAs, leading to a chain reaction of lipid degradation. ontosight.ainih.gov This process is a hallmark of oxidative stress in cells and is also a significant pathway for the formation of this compound in foods during processing and storage. ontosight.ai The initial step involves the abstraction of a hydrogen atom from a PUFA, forming a lipid radical. This radical reacts with oxygen to form a lipid peroxyl radical, which can then propagate the chain reaction by abstracting a hydrogen from another PUFA, yielding a lipid hydroperoxide. nih.gov These hydroperoxides are unstable and decompose into a variety of secondary products, including aldehydes like this compound. nih.govmdpi.com The presence of this compound is often used as a marker for lipid peroxidation in biological and food systems. ontosight.ai

Precursor Fatty AcidKey ProcessResulting Aldehyde
Linoleic AcidEnzymatic oxidation (Lipoxygenase)(2E,4E)-2,4-Octadienal mdpi.com
Polyunsaturated Fatty Acids (PUFAs)Non-enzymatic lipid peroxidationThis compound and other aldehydes ontosight.ainih.gov

Microbial Biotransformation of Precursors to this compound

Microbial biotransformation utilizes microorganisms or their enzymes to convert organic compounds into structurally related products. slideshare.netndl.gov.in This approach is increasingly being explored for the production of valuable chemicals, including flavor and aroma compounds. nih.govresearchgate.net While specific examples of microbial biotransformation to produce this compound are not detailed in the provided search results, the general principles suggest its feasibility. Microorganisms possess a vast array of enzymes, including oxidases and reductases, that can act on various substrates. ndl.gov.in For instance, microorganisms could be engineered or selected for their ability to transform precursors like linoleic acid or other fatty acids into this compound. This "green chemistry" approach offers potential advantages over traditional chemical synthesis, such as milder reaction conditions and higher selectivity. researchgate.net The development of microbial strains for the targeted production of specific isomers of this compound represents a promising area for future research. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals like this compound. These approaches prioritize the use of renewable feedstocks, environmentally benign catalysts, and energy-efficient conditions.

A significant green strategy for producing this compound and other related compounds, often referred to as green leaf volatiles (GLVs), is through biocatalysis. mdpi.comuliege.be This method utilizes the lipoxygenase (LOX) metabolic pathway, a natural process found in plants, algae, and fungi. mdpi.comuliege.be The synthesis begins with the enzymatic hydrolysis of lipids from renewable sources, such as vegetable oils, to release polyunsaturated fatty acids (PUFAs) like linoleic acid (C18:2) and α-linolenic acid (C18:3). mdpi.comuliege.be

The core of the biocatalytic process involves a two-step enzymatic cascade:

Lipoxygenase (LOX) Action : A lipoxygenase enzyme catalyzes the dioxygenation of a PUFA substrate to form a fatty acid hydroperoxide. mdpi.com For instance, LOX converts linoleic acid into specific hydroperoxy-octadecadienoic acid (HPOD) isomers. researchgate.net

Hydroperoxide Lyase (HPL) Cleavage : The hydroperoxide intermediate is then cleaved by a hydroperoxide lyase (HPL), a type of cytochrome P450 enzyme (CYP74). mdpi.com This cleavage results in the formation of short-chain aldehydes and oxo-acids. mdpi.com The specific aldehyde produced, such as a C6 or C9 volatile, depends on the initial hydroperoxide's structure and the HPL's specificity. mdpi.com The formation of C8 aldehydes like this compound has been reported in various organisms, including diatoms, through similar lipoxygenase-mediated pathways.

This enzymatic route offers several advantages in line with green chemistry principles. It operates under mild conditions (ambient temperature and pressure) in aqueous media, uses renewable raw materials, and employs biodegradable enzymes as catalysts. uliege.be The process mimics the natural synthesis of flavor compounds, leading to products that can be labeled as "natural," a significant advantage in the food and fragrance industries. uliege.be

While biocatalysis is a prominent green method, other green chemistry principles are also relevant to the synthesis of aldehydes. These include the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste. savemyexams.comrsc.org For example, research into catalysts for the synthesis of perfumery chemicals often focuses on transitioning from homogeneous to more sustainable heterogeneous systems. researchgate.net Additionally, designing solvent-free reaction conditions is another key green approach, minimizing the environmental impact associated with solvent use and disposal. dtic.mil Although specific applications of these methods directly to this compound synthesis are not extensively detailed, they represent important avenues for future research in developing more sustainable manufacturing processes.

Table 1: Research Findings on Green Chemistry Approaches for Aldehyde Synthesis

This table summarizes findings on biocatalytic methods, which represent a key green chemistry approach for synthesizing this compound and related volatile compounds.

ApproachCatalyst SystemSubstrate(s)Product(s)Key Findings & Conditions
Biocatalysis / LOX Pathway Lipase, Lipoxygenase (LOX), Hydroperoxide Lyase (HPL)Vegetable Oils (Linoleic, Linolenic acids)Green Leaf Volatiles (C6 & C9 aldehydes/alcohols)Process involves hydrolysis of oils, followed by LOX-catalyzed hydroperoxidation and HPL-catalyzed cleavage. mdpi.comuliege.be
Biocatalysis in Microorganisms Penicillium camemberti enzymes (LOX, HPL)10-hydroperoxy-octadecadienoic acid (10-HPOD)1-octen-3-ol, hexanal (B45976), 2-octenal, 2,4-decadienalThe HPL from this microorganism showed specificity for the 10-HPOD substrate, yielding various C8 volatile compounds. bac-lac.gc.ca
Biocatalysis in Organic Solvents Immobilized Lipoxygenase (LOXi) & Hydroperoxide Lyase (HPLi)Linoleic AcidHydroperoxides (HPODs)The use of 60% isooctane (B107328) as a reaction medium increased the activity of immobilized HPL by over 5 times compared to an aqueous medium. bac-lac.gc.ca
Biocatalysis in Algae Oscillatoria sp. enzymes (LOX, HPL)Linoleic Acid13-oxotrideca-9,11-dienoic acidThe process involves the sequential activity of LOX and HPL. The HPL was specific for the 13-hydroperoxide of linoleic acid. nih.gov

Mechanistic Studies of 2,4 Octadienal in Biological Systems

Cellular and Subcellular Interactions of 2,4-Octadienal

This compound, a reactive α,β-unsaturated aldehyde, is a product of lipid peroxidation and is also found naturally in various foods and plants. ontosight.aifemaflavor.org Its chemical structure, featuring a conjugated diene and an aldehyde group, contributes to its high reactivity and significant biological effects. This section delves into the molecular mechanisms through which this compound interacts with cellular components, leading to a range of biological responses.

Mechanisms of Cytotoxicity and Cell Damage Induced by this compound

The cytotoxicity of this compound and structurally similar aldehydes stems from their ability to interact with and damage critical cellular components. biologists.comresearchgate.net This reactivity is largely attributed to the α,β,γ,δ-unsaturated aldehyde structure. researchgate.net

Induction of Apoptosis and Cell Division Arrest

Research has demonstrated that this compound and related unsaturated aldehydes can induce apoptosis (programmed cell death) and arrest cell division in various biological systems. researchgate.netscite.ai For instance, studies on sea urchin embryos have shown that 2-trans,4-trans-octadienal (OCTA) can induce apoptosis. mdpi.com This effect is often dose-dependent. researchgate.net A maternal diet rich in unsaturated aldehydes, including this compound, has been shown to cause cell division arrest in copepod embryos. biologists.comresearchgate.net This wide-ranging physiological impact highlights the potent cell toxicity of these compounds. biologists.comresearchgate.net The underlying mechanism is believed to involve the disruption of normal cellular processes, which triggers the cell's self-destruction program to eliminate damaged cells. scite.ai

While direct studies on this compound are specific, research on similar compounds provides further insight. For example, citral (B94496) (3,7-dimethyl-2,6-octadienal) has been shown to inhibit the growth of human breast cancer cells (MCF-7) by inducing cell cycle arrest in the G2/M phase and promoting apoptosis. capes.gov.brnih.gov

Effects on Cytoskeletal Organization and Phagocytosis

The cytoskeleton, a network of protein filaments crucial for cell shape, movement, and internal organization, is a key target of this compound and its analogs. Research on oyster hemocytes revealed that 2E,4E-decadienal, a closely related compound, caused a dose-dependent inhibition of cytoskeleton organization. biologists.comresearchgate.netscite.ai This disruption of the cytoskeleton can have cascading effects on cellular functions.

One such affected function is phagocytosis, the process by which cells engulf large particles. In the same study on oyster hemocytes, 2E,4E-decadienal was found to inhibit the rate of phagocytosis in a dose-dependent manner. biologists.comscite.ai The disruption of the actin cytoskeleton, a major component of the cytoskeletal system, is a likely mechanism for this inhibition. Studies on the herbicide 2,4-D have shown it promotes disturbances in the actin cytoskeleton structure, affecting organelle dynamics. nih.govnih.gov

Interactive Table: Effects of Unsaturated Aldehydes on Cellular Processes

CompoundOrganism/Cell TypeEffectReference
2-trans,4-trans-Octadienal (OCTA)Sea Urchin EmbryosInduces apoptosis mdpi.com
Unsaturated Aldehydes (general)Copepod EmbryosArrest of cell division biologists.comresearchgate.net
2E,4E-DecadienalOyster HaemocytesInhibition of cytoskeleton organization, phagocytosis, and promotion of apoptosis biologists.comresearchgate.netscite.ai
Citral (3,7-dimethyl-2,6-octadienal)Human Breast Cancer Cells (MCF-7)Inhibition of cell growth, G2/M phase cell cycle arrest, apoptosis induction capes.gov.brnih.gov

Role in Oxidative Stress and Reactive Oxygen Species (ROS) Generation

This compound is intrinsically linked to oxidative stress, both as a product of lipid peroxidation and as a potential inducer of further oxidative damage. ontosight.ai Lipid peroxidation is a chain reaction where free radicals attack lipids, leading to cellular damage. ontosight.ai The aldehydes formed in this process, including this compound, can be toxic. ontosight.ai

The generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂·⁻), is a key aspect of oxidative stress. nih.gov While direct evidence for this compound inducing ROS is specific to broader studies on similar aldehydes, the mechanisms are likely conserved. For example, studies on other α,β-unsaturated aldehydes have shown they can lead to the formation of ROS. researchgate.net This can create a vicious cycle where lipid peroxidation generates aldehydes, which in turn can promote further ROS production and oxidative stress, leading to damage of cellular structures like proteins, lipids, and nucleic acids. frontiersin.org

Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The high reactivity of this compound's conjugated system makes it prone to react with nucleophilic sites on biological macromolecules, such as proteins and DNA. biologists.comresearchgate.netscite.ai These interactions are non-specific and can lead to the formation of covalent adducts, which can impair the function of these essential molecules. researchgate.net

Proteins: The aldehyde group and the conjugated double bonds of this compound can react with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. researchgate.net This can lead to protein cross-linking and the formation of adducts, altering protein structure and function. nih.gov Such modifications can inhibit enzyme activity and disrupt cellular signaling pathways. frontiersin.org

DNA: this compound and other α,β-unsaturated aldehydes have been shown to react with DNA bases, leading to the formation of DNA adducts. researchgate.net These adducts can be mutagenic, potentially leading to errors during DNA replication and contributing to carcinogenesis if not repaired. researchgate.net For example, the related compound trans,trans-2,4-decadienal (B140250) has been shown to form adducts with calf thymus DNA. researchgate.net

Metabolic Fate and Biotransformation of this compound in Organisms

Once in an organism, this compound undergoes metabolic transformation to facilitate its detoxification and excretion. The primary metabolic pathway for α,β-unsaturated aldehydes involves oxidation and conjugation reactions.

In general, aliphatic aldehydes are oxidized to their corresponding carboxylic acids. inchem.org This is a primary detoxification pathway. inchem.org These resulting carboxylic acids can then enter into fatty acid metabolism pathways and the citric acid cycle. inchem.org

Another important detoxification route for α,β-unsaturated aldehydes is conjugation with glutathione (B108866) (GSH), a major intracellular antioxidant. inchem.org This reaction is often catalyzed by glutathione S-transferases. The resulting glutathione conjugates are typically further metabolized to mercapturic acid derivatives, which are then excreted. inchem.org

The metabolism of structurally similar compounds provides further insight. For example, citral is metabolized in rats to a mixture of diacids and hydroxy acids through processes of oxidation, reduction, and hydration. inchem.org While specific studies on the complete metabolic profile of this compound are limited, it is expected to follow these general pathways for α,β-unsaturated aldehydes. inchem.org

Enzymatic Detoxification Pathways

The detoxification of this compound, an α,β-unsaturated aldehyde, is a critical process in biological systems to mitigate its potential toxicity. The primary routes of detoxification involve enzymatic reactions that convert the reactive aldehyde into less harmful metabolites. Key enzymes implicated in this process include aldehyde dehydrogenases (ALDH), alcohol dehydrogenases (ADH), and glutathione S-transferases (GSTs).

Aldehyde dehydrogenases catalyze the oxidation of this compound to its corresponding carboxylic acid, 2,4-octadienoic acid. This conversion is a significant detoxification step, as the resulting acid is generally less reactive and can be further metabolized or excreted. Studies on other similar aldehydes, like 2,4-decadienal, have shown that this oxidation is a primary metabolic pathway. nih.govinchem.org

Alcohol dehydrogenases are involved in the reduction of the aldehyde group of this compound to form 2,4-octadien-1-ol. This alcohol can then undergo further conjugation or oxidation reactions. For instance, studies with the related compound citral (3,7-dimethyl-2,6-octadienal) have demonstrated its reduction to the corresponding alcohol by ADH in cytosolic fractions. nih.gov

Glutathione S-transferases facilitate the conjugation of this compound with glutathione (GSH), a major intracellular antioxidant. This reaction, known as Michael addition, targets the electrophilic carbon-carbon double bond of the aldehyde, neutralizing its reactivity. femaflavor.org The resulting glutathione adduct is more water-soluble and can be readily eliminated from the cell. This conjugation is considered a secondary but important mechanism for the detoxification of 2,4-alkadienals. nih.gov In some organisms, the depletion of glutathione has been observed following exposure to α,β,γ,δ-unsaturated aldehydes, indicating the involvement of this pathway. biologists.com

In specific biological contexts, such as in the copepod Calanus helgolandicus, exposure to diatoms that produce oxylipins, including this compound, can lead to a down-regulation of several aldehyde dehydrogenase genes (ALDH6, ALDH8, and ALDH9). nih.govplos.org This suggests that while these enzymes are involved in detoxification, high concentrations of the aldehyde may overwhelm or even inhibit these defense mechanisms. nih.govplos.org However, other classic detoxification genes like glutathione S-transferase were not significantly affected in short-term exposure studies. nih.gov

Adduct Formation and Metabolite Identification

The high reactivity of this compound, particularly its conjugated double bond system and aldehyde group, allows it to form covalent adducts with various biological macromolecules, including proteins and DNA. int-res.commdpi.com These adducts can disrupt cellular function and are a key aspect of the compound's biological activity.

Protein Adducts: The electrophilic nature of this compound facilitates its reaction with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. mdpi.com This can occur via Michael addition or Schiff base formation. The formation of these protein adducts can alter protein structure and function, potentially leading to enzyme inhibition or the triggering of stress responses. For example, the related aldehyde, 2,4-decadienal, has been shown to extensively cross-link erythrocyte membrane proteins. nih.gov

DNA Adducts: this compound and its metabolites can also react with DNA bases, leading to the formation of DNA adducts. These adducts can be mutagenic and genotoxic. For instance, the structurally similar 2,4-decadienal is known to form etheno-adducts with deoxyadenosine (B7792050) and deoxyguanosine in mammalian cells. oup.comresearchgate.net These reactions often involve the epoxidation of the aldehyde followed by addition to the DNA base. oup.comresearchgate.net

Metabolite Identification: The metabolism of this compound leads to the formation of several key metabolites. The primary metabolites resulting from enzymatic detoxification are 2,4-octadienoic acid (from ALDH activity) and 2,4-octadien-1-ol (from ADH activity). Conjugation with glutathione produces a glutathione adduct. nih.gov Further metabolism of these initial products can occur. For example, in a study on the metabolism of 2,4-D, a different compound, it was found that hydroxylation followed by glycosylation and malonylation were key detoxification steps in resistant plants, producing less toxic metabolites. nih.gov While this is a different compound, it illustrates the complex metabolic pathways that can be involved in detoxifying xenobiotics.

The table below summarizes the identified metabolites of this compound and the enzymes involved in their formation.

MetabolitePrecursorEnzyme(s) InvolvedMetabolic Pathway
2,4-Octadienoic acidThis compoundAldehyde Dehydrogenase (ALDH)Oxidation
2,4-Octadien-1-olThis compoundAlcohol Dehydrogenase (ADH)Reduction
Glutathione AdductThis compoundGlutathione S-Transferase (GST)Conjugation

Role of Central Metabolism in this compound Processing

The processing of this compound is intricately linked to central metabolic pathways, which provide the necessary cofactors and substrates for its detoxification.

The oxidation of this compound to its carboxylic acid by ALDH is dependent on the availability of NAD(P)+ as a cofactor. Conversely, the reduction to its alcohol form by ADH requires NAD(P)H. The balance of these cofactors, which is maintained by central metabolic processes like glycolysis and the pentose (B10789219) phosphate (B84403) pathway, is therefore crucial for the efficient detoxification of this aldehyde.

The glutathione conjugation pathway is directly dependent on the cellular pool of reduced glutathione (GSH). GSH is synthesized from amino acids and its regeneration from its oxidized form (GSSG) is catalyzed by glutathione reductase, an enzyme that utilizes NADPH. Thus, a healthy central metabolism is essential to maintain the GSH levels required for detoxification.

Furthermore, the products of this compound metabolism can enter central metabolic pathways. For example, the resulting 2,4-octadienoic acid can potentially be metabolized via β-oxidation, a core process of fatty acid metabolism. inchem.org This integration into central metabolism represents the final step in the complete breakdown and utilization or elimination of the compound.

Signal Transduction Pathways Modulated by this compound

Role as an Infochemical in Algal Interactions

In aquatic ecosystems, this compound plays a significant role as an infochemical, mediating interactions between different algal species and between algae and other organisms. scirp.org Produced by certain diatoms, such as Skeletonema marinoi, these aldehydes can be released into the environment, particularly under stress conditions or upon cell damage, and act as signaling molecules. scirp.orgoup.com

When released, this compound can affect the metabolism and cell division of surrounding algal cells. scirp.org This can act as a form of cell-to-cell communication within a diatom population, potentially regulating bloom density and promoting programmed cell death. scirp.org For instance, in Skeletonema marinoi, 2,4-heptadienal and this compound have been observed to function as infochemicals. scirp.org It is hypothesized that S. marinoi perceives these aldehydes as intra-population signals. semanticscholar.org

This signaling can also have allelopathic effects, inhibiting the growth of competing phytoplankton species. The release of these aldehydes can therefore influence the species composition and succession of phytoplankton communities.

Impact on Gene Expression and Proteomics

Exposure to this compound can induce significant changes in gene expression and protein profiles in various organisms, reflecting a cellular response to chemical stress. These changes are often aimed at detoxification, damage repair, and adaptation.

In the copepod Calanus helgolandicus, feeding on a diatom that produces oxylipins, including this compound, resulted in the strong down-regulation of genes involved in aldehyde detoxification (aldehyde dehydrogenase 9, 8, and 6), apoptosis, and cytoskeleton structure. nih.govplos.org This suggests that the aldehyde can inhibit the very defense systems that should be activated to protect the organism. nih.govplos.org

In the sea urchin Paracentrotus lividus, exposure to this compound led to the downregulation of the catalase (CAT) gene, which is involved in detoxification processes. mdpi.com This suggests that a specific detoxification system may be activated in response to this particular aldehyde. mdpi.com Other polyunsaturated aldehydes were found to modulate the expression of genes involved in stress response, development, and skeletogenesis in this organism. mdpi.com Studies on other reactive aldehydes, such as 4-hydroxy-2-nonenal, have shown alterations in the expression of genes regulated by antioxidant, heat shock, and ER stress responses. acs.org

Proteomic analyses provide further insight into the cellular response to this compound. While specific proteomic studies on this compound are limited, research on similar compounds highlights the potential impacts. For example, studies on other stressors have shown significant changes in the proteome, with upregulation of proteins involved in stress response and detoxification, and downregulation of proteins related to normal cellular functions. mdpi.com The formation of protein adducts with this compound is a key mechanism that can lead to altered protein function and trigger broader changes in the proteome. mdpi.com

The table below summarizes some of the known gene expression changes in response to polyunsaturated aldehydes, including this compound.

OrganismGene(s) AffectedEffect of ExposureFunctional Category of Gene(s)Reference
Calanus helgolandicusAldehyde Dehydrogenase 6, 8, 9Down-regulationDetoxification nih.govplos.org
Calanus helgolandicusCellular Apoptosis Susceptibility & Inhibitor of Apoptosis IAP proteinsDown-regulationApoptosis nih.govplos.org
Calanus helgolandicusAlpha- and Beta-tubulinsDown-regulationCytoskeleton Structure nih.govplos.org
Paracentrotus lividusCatalase (CAT)Down-regulationDetoxification mdpi.com
Paracentrotus lividusp53Down-regulation (by other PUAs)Apoptosis, Stress Response core.ac.uk

Ecological and Environmental Research on 2,4 Octadienal

Occurrence and Distribution in Natural Environments

Production by Marine Diatoms and Other Microalgae

2,4-Octadienal is a type of polyunsaturated aldehyde (PUA) produced by numerous species of marine diatoms, which are a major group of phytoplankton responsible for a significant portion of global primary production. nih.govresearchgate.net The production of this compound and other PUAs is often triggered by cellular stress or damage. uakron.edu

Several diatom species have been identified as producers of this compound. These include, but are not limited to:

Skeletonema marinoi researchgate.netnih.govresearchgate.net

Thalassiosira rotula uakron.edunih.govresearchgate.net

Fragilaria sp. int-res.com

Melosira varians int-res.com

The diatom Skeletonema marinoi is a notable producer of this compound, along with 2,4-heptadienal. nih.govresearchgate.net Studies have shown that in nutrient-rich cultures of S. marinoi, the production of these defensive aldehydes increases as the culture ages, moving from the exponential to the stationary growth phase. researchgate.net Furthermore, nutrient limitation, specifically of nitrogen and phosphorus, can enhance PUA production in stationary phase cells. researchgate.net Research on Thalassiosira rotula has demonstrated the biosynthesis of 2E,4Z-octadienal from hexadecatrienoic acid through a lipoxygenase-dependent pathway. nih.gov

While diatoms are the primary focus of research, other microalgae may also contribute to the presence of PUAs in marine environments. For instance, high levels of 2,4-decadienal have been correlated with the presence of the prymnesiophyte Phaeocystis sp., indicating that sources other than diatoms should be considered. nih.gov

Presence in Terrestrial and Aquatic Ecosystems

The presence of this compound is predominantly documented in marine ecosystems due to its production by diatoms. It can be found in both particulate and dissolved forms in the water column. nih.gov During blooms of Skeletonema marinoi, particulate this compound is consistently detected, and dissolved forms can reach concentrations of up to 1 nM just before and during the decline of the bloom. nih.gov

Beyond the water column, research has also begun to explore the production of PUAs by benthic diatoms, which are crucial to coastal trophic systems. nih.gov A study of eight benthic diatom species from the Salish Sea in the North Pacific found that all species produced at least two types of PUAs, with five species producing quantifiable amounts of 2,4-heptadienal, this compound, and 2,4-decadienal. nih.gov This suggests that the production of these aldehydes is widespread among both pelagic and benthic diatoms. nih.gov

While the focus of ecological research is on aquatic environments, this compound has also been identified in various terrestrial sources, often associated with its characteristic fatty, green, and cucumber-like aroma. hmdb.ca It has been detected in foods such as cocoa products, various teas, and cereals. hmdb.ca

Ecological Roles and Interactions

The production of this compound by diatoms is believed to serve as a chemical defense mechanism, influencing marine food webs and the organisms within them. uakron.edu These compounds can act as allelopathic agents, inhibiting the growth of competing phytoplankton, and also function as a defense against grazing. mdpi.com

Impact on Marine Food Webs and Grazers

The introduction of this compound and other PUAs into the marine food web can have significant consequences for grazers, particularly zooplankton, which are the primary consumers of diatoms. mdpi.com These aldehydes are considered cytotoxic and can negatively affect the reproductive success of these herbivores. uakron.edumdpi.com

Effects on Zooplankton and Invertebrate Reproduction

A considerable body of research has focused on the detrimental effects of PUAs on the reproduction and development of marine invertebrates. nih.govuakron.edu Studies have shown that these compounds can impair the hatching success of copepod eggs. nih.gov For example, the aldehydes produced by Thalassiosira rotula were first identified as the cause of reduced hatching success in copepods feeding on diatom blooms. nih.gov

The impact on reproduction is not limited to copepods. Research on various marine invertebrates has demonstrated that exposure to PUAs can lead to reduced fertilization rates and decreased larval viability. mdpi.com The effects are often dose- and time-dependent. mdpi.com

Dose-Dependent Toxicity to Larval Development

The toxicity of this compound to the larval stages of marine invertebrates is a critical area of study. The effects are consistently shown to be dose-dependent. researchgate.netnih.gov

In a study on the Indo-Pacific sea urchin Echinometra mathaei, this compound, along with 2,4-heptadienal and 2,4-decadienal, was shown to affect larval development in a dose-dependent manner. researchgate.netnih.gov At higher concentrations, these aldehydes can inhibit larval development at the morula stage. researchgate.net The study found a toxicity scale of heptadienal > octadienal > decadienal, indicating that toxicity increases with a decrease in the aldehyde's carbon chain length. researchgate.netnih.govmdpi.com For example, at a concentration of 0.125 mg/ml, this compound resulted in 72% abnormal plutei, compared to 97% for the more toxic heptadienal and 28% for the less toxic decadienal. researchgate.net

Table 1: Effect of this compound and Other PUAs on Larval Development of Echinometra mathaei

Compound Concentration (mg/ml) Percentage of Abnormal Plutei
2,4-Heptadienal (HD) 0.125 97%
This compound (OD) 0.125 72%
2,4-Decadienal (DD) 0.125 28%

Data sourced from a study on the dose-response relationship of PUA exposure on E. mathaei larval development. researchgate.net

This dose-dependent toxicity highlights the potential for diatom-produced this compound to significantly impact the survival and development of the early life stages of marine invertebrates, thereby influencing population dynamics and the structure of marine ecosystems. oup.com

Interspecies Chemical Communication and Defense Mechanisms

This compound is a volatile organic compound that plays a significant role in the chemical communication and defense mechanisms of various organisms. It is recognized as a component in the complex language of chemical signals used between different species.

In the realm of plant-insect interactions, this compound can be released by plants in response to herbivore-induced damage. ontosight.ai This emission can serve as an alarm signal, attracting predators of the herbivores or prompting defense responses in neighboring plants. ontosight.ai Some plants naturally produce compounds that can deter insects from feeding or interfere with their growth and development. researchgate.net

Several insect species utilize this compound as a pheromone, a chemical substance that triggers a social response in members of the same species. For instance, (2E,4E)-2,4-Octadienal is an essential component of the airborne aggregation pheromone of the common bed bug, Cimex lectularius, attracting both adults and juveniles to harborages. nih.govresearchgate.netgoogle.com The alarm pheromone of bed bugs, which stimulates locomotion in response to a threat, also contains (E)-2-octenal. nih.gov In the minute pirate bug, Orius sauteri, a blend of (E)-2-octenal and (E)-2,7-octadienal acts as a sex pheromone, attracting males. sci-hub.se Interestingly, for some Hemipteran insects, (E)-2-alkenyl aldehydes like (E)-2-octenal can function as defense compounds. sci-hub.se

The role of this compound extends to aquatic ecosystems. Certain diatoms, a major group of algae, produce polyunsaturated aldehydes (PUAs) like this compound upon being wounded. mdpi.com These compounds are believed to be involved in the chemical interactions within plankton communities. mdpi.com For example, the diatom Skeletonema marinoi is a significant source of particulate 2,4-heptadienal and this compound. mdpi.com These PUAs can have inhibitory effects on the hatching of copepod and sea urchin eggs. mdpi.com The release of these aldehydes may also act as a form of cell-to-cell communication within the same diatom species, potentially affecting cell division. scirp.org

The following table summarizes the documented roles of this compound in interspecies communication and defense:

Table 1: Documented Roles of this compound
Organism Group Role of this compound Specific Isomer/Compound Interacting Species
Plants Herbivore-induced defense signal This compound Herbivores, Predators of herbivores, Neighboring plants
Insects (Bed Bug) Aggregation pheromone component (2E,4E)-2,4-Octadienal Cimex lectularius (conspecifics)
Insects (Minute Pirate Bug) Sex pheromone component (synergist) (E)-2-octenal Orius sauteri (males)
Insects (General Hemiptera) Defense compound (E)-2-alkenyl aldehydes Predators
Diatoms Plankton chemical interaction, Defense This compound Copepods, Sea urchins
Diatoms Intraspecies signaling This compound Skeletonema marinoi (conspecifics)

Environmental Fate and Degradation Pathways

The persistence and transformation of this compound in the environment are governed by several processes, including photodegradation, biodegradation, and chemical oxidation.

This compound is sensitive to light and temperature. lookchem.com While it is stable under normal ambient temperatures and recommended storage conditions, exposure to light can lead to its degradation. synerzine.com The process of photodegradation involves the breakdown of molecules by light energy. mdpi.com For unsaturated aldehydes like this compound, UV radiation can induce decomposition. kirj.eeumsha.ac.ir The rate of photodegradation can be influenced by the intensity of the light source. umsha.ac.ir

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of this compound from water and soil. In aquatic environments, the half-life of this compound due to biodegradation is significantly influenced by temperature. nih.gov For instance, the biodegradation half-lives for fishy odorants including this compound were found to be 6-10 hours at 8°C and 2-4 hours at 24°C in one study. nih.gov This suggests that temperature-dependent biodegradation is a major factor controlling the fate of such compounds in aquatic systems. nih.gov Volatilization, the process of a substance evaporating into the air, was found to be a much slower process for these compounds. nih.gov

A study on the ready biodegradability of a substance containing this compound in river water found that it was not readily biodegradable, showing 48% degradation in 28 days. europa.eu However, in a prolonged test, it achieved 71% biodegradation after 60 days, classifying it as not persistent. europa.eu

In soil, the degradation of organic compounds is primarily driven by microbial activity. nih.govmdpi.com The application of certain organic compounds can lead to changes in the genetic structure of bacterial communities in the soil. nih.gov The presence of structurally similar plant secondary metabolites can enhance the microbial degradation of some synthetic chemicals. mdpi.com

The following table presents data on the biodegradation of this compound and related compounds:

Table 2: Biodegradation of this compound and Related Compounds
Environment Compound(s) Condition Half-life / Degradation Rate
Aquatic Fishy odorants (incl. This compound) 8°C 6-10 hours
Aquatic Fishy odorants (incl. This compound) 24°C 2-4 hours
River Water Substance containing this compound 28 days 48% degradation
River Water Substance containing this compound 60 days 71% degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). kirj.ee These processes are considered alternatives to incineration for the disposal of hazardous organic wastes. kirj.ee AOPs include methods like ozonation, UV/H₂O₂, and the Fenton process (Fe²⁺/H₂O₂). mdpi.comkirj.eenih.gov

Ozonation, especially when combined with hydrogen peroxide or at elevated pH, can effectively degrade organic pollutants. kirj.ee The combination of UV radiation with oxidants like hydrogen peroxide can also enhance the degradation of organic compounds. kirj.eeumsha.ac.ir These methods have been shown to be effective in degrading herbicides like 2,4-D, which shares some structural similarities with this compound in terms of being an organic molecule that can be targeted for oxidation. nih.gov While specific studies on the application of all AOPs to this compound are limited, the principles of these technologies suggest they would be effective for its abatement.

Biodegradation in Water and Soil Ecosystems

Implications for Ecosystem Health and Bioremediation Strategies

The presence of this compound in the environment can have various implications for ecosystem health. As a PUA produced by diatoms, it can negatively impact the reproductive success of invertebrates like copepods and sea urchins. mdpi.comresearchgate.netresearchgate.net This can have cascading effects through the food web, as these organisms are a crucial food source for other marine life. researchgate.net

Bioremediation, which uses microorganisms to break down environmental pollutants, is a promising strategy for addressing contamination by organic compounds. The isolation and identification of microbial strains capable of degrading specific pollutants are crucial for the success of bioremediation. nih.gov For example, numerous bacterial and fungal strains have been identified for their ability to biodegrade the herbicide 2,4-D. nih.govmdpi.com Enhancing the degradation capabilities of native microbial communities, for instance by introducing structurally similar plant metabolites, could be a viable nature-based solution. mdpi.com

Given that this compound is biodegradable, bioremediation strategies focusing on enriching and stimulating the activity of specific microbial populations could be effective in mitigating its potential negative impacts on ecosystems. europa.eu Further research into the specific microbial pathways for this compound degradation would be beneficial for developing targeted bioremediation approaches.

Advanced Analytical Methodologies for 2,4 Octadienal Detection and Quantification

Chromatographic Techniques with Advanced Detection

Chromatographic methods are central to the analysis of volatile and semi-volatile compounds like 2,4-octadienal, providing the necessary separation from other components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of this compound. The gas chromatograph separates volatile compounds based on their chemical properties as they interact with a stationary phase within a capillary column. Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. The NIST Chemistry WebBook provides mass spectrometry data for (E,E)-2,4-octadienal, which serves as a crucial reference for its identification. nist.gov

The separation of this compound isomers, such as (E,E)-2,4-octadienal and (E,Z)-2,4-octadienal, is critical as they can possess different sensory attributes. The choice of the GC column's stationary phase is paramount for achieving this separation. researchgate.net Columns with different polarities, ranging from non-polar polysiloxane-based phases to highly polar ionic liquid-based phases, can be employed to resolve these geometric isomers. researchgate.net For instance, studies on fatty acid methyl esters have demonstrated that highly polar ionic liquid columns can provide baseline separation of geometric isomers. researchgate.net

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique widely used for the extraction of volatile and semi-volatile compounds from various matrices, including food and beverages. mdpi.comnih.gov In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the analytes are desorbed and transferred to the GC column for analysis by MS. mdpi.com

HS-SPME-GC-MS has been successfully applied to analyze volatile compounds in a variety of food products. For example, it has been used to identify key aroma compounds in white tea, where (2E,4E)-2,4-octadienal was identified as a key volatile. mdpi.com Similarly, this technique has been employed to analyze volatile compounds in cooked meat from the obscure puffer, where (E,E)-2,4-octadienal was among the identified compounds responsible for the flavor profile. scientific.net The choice of fiber coating is crucial for the efficient extraction of target analytes. For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad range of analyte compatibility. mdpi.com

Table 1: Application of HS-SPME-GC-MS for this compound Detection

Food Matrix Key Findings Reference
White Tea (2E,4E)-2,4-octadienal identified as a key volatile distinguishing spring-picked from autumn-picked teas. mdpi.com
Cooked Puffer Fish (E,E)-2,4-octadienal was a contributor to the overall flavor profile. scientific.net
Shandong Matcha (E,E)-2,4-octadienal was detected, contributing to the green aroma characteristics. mdpi.com
Strong Aroma Baijiu Daqu (E,E)-2,4-decadienal, a related compound, was found to have a high odor activity value. mdpi.com

Comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS) offers enhanced separation power compared to conventional one-dimensional GC. In this technique, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. This two-dimensional separation provides a much higher peak capacity, allowing for the resolution of complex mixtures and the separation of co-eluting compounds. shimadzu.com The use of a time-of-flight mass spectrometer (TOFMS) is advantageous due to its high data acquisition speed, which is necessary to capture the narrow peaks generated in GC×GC. sepsolve.com

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) for Volatile Analysis

Gas Chromatography-Olfactometry (GC-O) for Aroma Contribution Analysis

Table 2: Examples of GC-O Analysis for Aroma Compounds

Food Product Identified Aroma-Active Aldehyde (related to this compound) Reference
Beijing Roasted Duck (E,E)-2,4-decadienal nih.gov
Green Tea Beverage (E,E)-2,4-decadienal, (E,E)-2,4-heptadienal jst.go.jp
Brown Trout (E,Z)-2,4-heptadienal ifremer.fr

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is the primary method for analyzing volatile compounds like this compound, liquid chromatography-mass spectrometry (LC-MS) can be employed for the analysis of less volatile derivatives or when derivatization is used to enhance detection. researchgate.net In LC-MS, separation occurs in a liquid phase, and the eluent is introduced into a mass spectrometer, typically using an ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netnumberanalytics.com

For the analysis of aldehydes by LC-MS, a derivatization step is often necessary to improve ionization efficiency and chromatographic retention. researchgate.net Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde functional group to form a hydrazone derivative that can be readily detected by LC-MS/MS. researchgate.net This approach has been validated for the determination of other aldehydes, such as malondialdehyde and 4-hydroxy-2-nonenal, in vegetable oil. researchgate.net While not as common for this compound itself, LC-MS/MS is a powerful tool for analyzing a broad range of analytes and could be adapted for specific applications involving this compound derivatives. tdl.orgsigmaaldrich.com

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques provide valuable information about the molecular structure and can be used for quantification. numberanalytics.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are often used in conjunction with mass spectrometry for the complete structural elucidation of organic compounds. numberanalytics.comslideshare.net

For this compound, IR spectroscopy can identify the characteristic absorption bands of the aldehyde functional group and the conjugated double bonds. researchgate.net UV-Vis spectroscopy can be used to observe the electronic transitions associated with the conjugated system. NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the connectivity of atoms and the stereochemistry of the double bonds, which is crucial for distinguishing between isomers. slideshare.net While GC-MS is often sufficient for identification in complex mixtures, these spectroscopic techniques are invaluable for the characterization of pure standards and for resolving structural ambiguities. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures, and it is particularly crucial for the stereochemical analysis of this compound. numberanalytics.com The presence of two double bonds in this compound allows for four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). Distinguishing between these isomers is essential as they can exhibit different sensory properties and biological activities.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. The configuration of the double bonds can be determined by analyzing the coupling constants (J-values) between the vinyl protons. For instance, a larger coupling constant (typically 11-18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (typically 6-12 Hz) indicates a cis (Z) configuration.

For more complex structural confirmation, two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY helps to determine the spatial proximity of protons. For the isomers of this compound, NOESY can confirm the E/Z geometry by identifying correlations between protons that are close to each other in space, which differs between isomers. For example, in the (2E,4E)-isomer, a NOESY correlation would be expected between the aldehydic proton and the proton at C3, which would be absent or weaker in the (2Z,4E)-isomer. The presence of a chiral center, such as in derivatives or metabolites of this compound, can lead to diastereotopic protons, which are chemically non-equivalent and produce distinct signals in the NMR spectrum. masterorganicchemistry.com

Table 1: Representative ¹H NMR Data for Distinguishing this compound Isomers Note: Chemical shifts (δ) are illustrative and can vary based on solvent and experimental conditions. The key differentiator is the coupling constant (J).

ProtonIsomer ConfigurationTypical Chemical Shift (δ, ppm)Typical Coupling Constant (J, Hz)
H2trans (E)~6.1-6.3J(H2-H3) = ~15 Hz
H2cis (Z)~5.9-6.1J(H2-H3) = ~11 Hz
H3trans (E)~7.0-7.2J(H3-H4) = ~15 Hz
H3cis (Z)~6.5-6.7J(H3-H4) = ~11 Hz
Aldehyde (H1)(E,E) & (E,Z)~9.5J(H1-H2) = ~8 Hz

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic conjugation within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the key absorption bands in the IR spectrum confirm the presence of the aldehyde group and the conjugated double bond system. The NIST Chemistry WebBook provides reference spectra for various isomers of 2,4-octadiene, which show characteristic C-H and C=C stretching and bending frequencies. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O (Aldehyde)Stretch1680 - 1705
C=C (Conjugated)Stretch1620 - 1650
C-H (Aldehyde)Stretch2720 - 2820 (two bands)
=C-H (Alkene)Out-of-plane bend (trans)960 - 980

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated diene-aldehyde system in this compound results in a strong absorption in the UV region of the electromagnetic spectrum. UV-Vis spectroscopy is particularly useful for confirming the presence of such conjugated systems and for quantification. The position of the maximum absorbance (λmax) is characteristic of the extent of conjugation. For α,β-unsaturated aldehydes, the λmax is typically in the range of 220–250 nm. The extended conjugation in this compound shifts this to a longer wavelength. PubChem provides UV-Vis spectral data for (2E,4E)-2,4-octadienal, showing a characteristic peak. nih.gov

λmax: The primary absorption maximum (π → π* transition) for (2E,4E)-2,4-octadienal in a non-polar solvent is typically observed around 270 nm .

Challenges and Innovations in this compound Trace Analysis in Complex Matrices

The analysis of this compound at trace levels (parts-per-billion or lower) in complex samples like food, beverages, and biological tissues presents significant analytical hurdles. sci-hub.st These matrices contain a multitude of other compounds that can interfere with the analysis, a phenomenon known as the matrix effect. numberanalytics.combataviabiosciences.com Recent advancements in instrumentation and sample preparation have been crucial in overcoming these challenges to achieve reliable and sensitive quantification. spectroscopyeurope.com

Matrix Effects in Biological and Food Samples

The "matrix" refers to all components in a sample other than the analyte of interest. In food and biological samples, this includes proteins, lipids, carbohydrates, and other small molecules. These components can significantly impact the accuracy and precision of this compound analysis, primarily through a phenomenon known as the matrix effect. bataviabiosciences.com

This effect can manifest as either signal suppression or enhancement. bataviabiosciences.com

Signal Suppression: In headspace analysis of biological fluids like serum, volatile compounds such as this compound can bind to proteins and lipids. nih.gov This interaction reduces the concentration of the free analyte in the headspace, leading to an underestimation of its total amount. Studies have shown that the reduction in headspace concentration for aldehydes correlates with the degree of unsaturation, with the conjugated this compound showing a significant reduction when analyzed in a serum sample. nih.gov

Signal Enhancement: In gas chromatography (GC), non-volatile matrix components can accumulate in the injector and column, creating "active sites." These sites can adsorb analytes, but when a complex matrix is injected, the matrix components can deactivate these sites, leading to an increased transfer of the analyte to the detector and thus an artificially high signal.

These matrix effects necessitate the use of matrix-matched calibration standards or stable isotope-labeled internal standards to ensure accurate quantification. nih.gov

Optimization of Extraction and Derivatization Procedures

To overcome matrix effects and improve the sensitivity and selectivity of this compound analysis, optimization of sample preparation is paramount. This involves two key steps: extraction and derivatization.

Extraction: The goal of extraction is to isolate this compound from the bulk of the matrix. Solid-phase microextraction (SPME) is a widely used, solvent-free technique for extracting volatile compounds from various samples. mdpi.comsemanticscholar.org The efficiency of SPME depends on several factors that must be optimized:

Fiber Coating: Different fiber coatings (e.g., DVB/CAR/PDMS, PDMS/DVB) have varying affinities for analytes. For aldehydes in complex matrices like cooked sorghum, a DVB/CAR/PDMS fiber has been shown to provide the highest extraction yield. mdpi.comsemanticscholar.org

Extraction Temperature and Time: Increasing the temperature and time generally enhances the extraction of volatile compounds. For example, optimal conditions for sorghum aroma extraction were found to be 80°C for 120 minutes. mdpi.comsemanticscholar.org

Derivatization: Aldehydes can be reactive and sometimes exhibit poor chromatographic behavior. Derivatization converts the aldehyde into a more stable, less polar, and more easily detectable derivative. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH). researchgate.net The reaction forms a stable 2,4-dinitrophenylhydrazone derivative, which has strong UV absorbance and is well-suited for analysis by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection. researchgate.net Another approach involves derivatization with reagents like carbethoxyethylidene triphenylphosphorane (CET,TPP) to facilitate analysis by GC-MS. tdx.cat Optimization of derivatization involves adjusting reaction time, temperature, and reagent concentration to ensure complete conversion of the analyte. researchgate.nettdx.cat

Table 3: Common Extraction and Derivatization Methods for this compound Analysis

TechniqueMethodPurposeKey Optimization ParametersReference
Extraction Headspace Solid-Phase Microextraction (HS-SPME)Isolate volatile this compound from solid or liquid matrixFiber coating, extraction temperature, extraction time mdpi.com, semanticscholar.org
Extraction Liquid-Liquid ExtractionExtract analyte from a liquid sample into an immiscible solventSolvent choice (e.g., chloroform), pH, solvent-to-sample ratio tdx.cat
Derivatization Reaction with 2,4-Dinitrophenylhydrazine (DNPH)Improve stability and detection for HPLC-UV/MS analysisReagent concentration, reaction time, pH researchgate.net
Derivatization Reaction with Carbethoxyethylidene Triphenylphosphorane (CET,TPP)Improve stability and volatility for GC-MS analysisReagent concentration, reaction time, temperature tdx.cat

2,4 Octadienal in Food Science and Flavor Chemistry Research

Formation Mechanisms in Food Processing and Storage

2,4-Octadienal is not typically an endogenous component of fresh foods but rather forms as a result of chemical changes during processing and storage. Its presence is largely attributed to the degradation of lipids.

The primary pathway for the formation of this compound in food is through the autoxidation of polyunsaturated fatty acids, particularly linoleic acid. mdpi.commdpi.com Lipid oxidation is a free-radical chain reaction involving initiation, propagation, and termination steps, leading to the formation of hydroperoxides. longdom.org These unstable hydroperoxides subsequently decompose into a complex mixture of secondary products, including various aldehydes, alcohols, and ketones that contribute to both desirable flavors and undesirable off-flavors associated with rancidity. mdpi.comlongdom.org

Specifically, the oxidation of linoleic acid can produce (E,E)-2,4-octadienal. mdpi.com This process is a key factor in the development of rancid, painty, and metallic off-flavors in foods rich in this fatty acid. mdpi.com The aldehydes generated through lipid oxidation, including this compound, are major contributors to these off-flavors due to their low odor thresholds. longdom.org

Heat processing methods such as frying and baking can accelerate lipid oxidation and promote the thermal degradation of fatty acids, leading to the formation of this compound. For instance, research has shown the formation of (E,E)-2,4-octadienal during the heating of vegetables like broccoli. imreblank.ch

During prolonged or high-temperature processing, 2,4-alkadienals, including this compound, are themselves reactive and can undergo further degradation. csic.es Thermal conditions can cause these aldehydes to decompose into other, smaller aldehydes. csic.eswur.nl This reactivity means their concentration can both increase due to formation and decrease due to subsequent reactions during a thermal process. researchgate.net

Enzymatic pathways also contribute to the generation of this compound. The enzyme lipoxygenase (LOX) catalyzes the oxidation of polyunsaturated fatty acids to form hydroperoxides, which are the same precursors formed during autoxidation. longdom.orgwur.nl This enzymatic reaction can occur at lower temperatures than required for significant thermal oxidation. wur.nl

Research has demonstrated that treating fish oil with a lipoxygenase extract from a green marine macroalga can generate desirable aroma compounds, including (E,E)-2,4-octadienal, which contributes fresh-fish, apple, citrus, and melon odors. dss.go.th This indicates that controlled enzymatic reactions can be a significant source of this flavor compound in certain food systems.

Thermal Degradation Processes (e.g., Frying, Baking)

Contribution to Food Aroma and Flavor Profiles

This compound is a potent aroma compound with a significant impact on the sensory profile of numerous foods, owing to its characteristic aroma and low detection threshold.

The sensory attributes of this compound are complex and have been described with various nuances depending on its concentration and the food matrix. It is generally characterized by fatty, green, and fruity notes. thegoodscentscompany.comchemicalbook.comthegoodscentscompany.com Its aroma is often described as a combination of green, fatty, oily, citrus, and melon-like notes. thegoodscentscompany.com The taste has been similarly characterized as green, fruity, melon, citrus, fatty, and with tallow (B1178427) nuances. thegoodscentscompany.comchemicalbook.com

Table 1: Sensory Descriptors of this compound
Descriptor TypeReported DescriptionsSource(s)
OdorFatty, green, sour chemicalbook.comthegoodscentscompany.com
OdorGreen, fatty, oily, citrus, melon-like thegoodscentscompany.com
OdorGreen, fatty, pear, melon, peely thegoodscentscompany.com
OdorCooked meat, sweet researchgate.netnih.govjfda-online.com
Taste (at 10 ppm)Green, fruity, melon, citrus, tallow, fatty chemicalbook.com
TasteFatty, chicken fat, citrus thegoodscentscompany.com

This compound has been identified as a key volatile compound in a wide range of food products.

Cooked Meats: It is found in various cooked meats, contributing to their characteristic flavor profiles. It has been reported in roasted beef, lamb, and mutton. chemicalbook.com Specifically, (E,E)-2,4-octadienal has been identified in cooked Wagyu beef and is considered a key odorant in cooked pufferfish, imparting a "cooked meat, sweet" aroma. researchgate.netnih.govtwinwoodcattle.com

Teas: This compound is a significant aroma component in different types of tea. In white tea, (2E,4E)-2,4-octadienal is considered a key volatile that contributes to stronger flowery, fresh, and sweet aromas. mdpi.com It has also been identified in Shandong Matcha, where it provides a "green" aroma, and in southern Shaanxi black teas. mdpi.commdpi.com

Seafood: Its presence in seafood is well-documented. It is a key flavor compound in cooked pufferfish and has been detected in roasted scallops. researchgate.netrsc.org It has also been reported in fresh salted salmon, salmon roe, and sturgeon caviar. chemicalbook.com In rainbow trout, it was found to contribute a "vegetable flavor". researchgate.net The enzymatic treatment of fish oil with lipoxygenase also produces this compound. dss.go.th

Raisins: Research using a raisin drying model demonstrated that (E,E)-2,4-octadienal is generated from the oxidation of linoleic acid. mdpi.comresearchgate.net It has been noted as one of the fatty acid oxidation products found in raisins at levels potentially above sensory thresholds. nih.gov

Table 2: Occurrence and Aroma Contribution of this compound in Various Foods
Food ProductReported Aroma Contribution/NoteSource(s)
Cooked PufferfishCooked meat, sweet researchgate.netnih.govjfda-online.com
Wagyu Beef (Cooked)Rubbery twinwoodcattle.com
White TeaFlowery, fresh, sweet mdpi.com
Shandong MatchaGreen mdpi.com
Black TeaDetected as a volatile component mdpi.com
Rainbow TroutVegetable flavor researchgate.net
Roasted ScallopDetected as a lipid oxidation product rsc.org
RaisinsGenerated from linoleic acid oxidation mdpi.comresearchgate.netnih.gov
Robusta Coffee Pulp PureeCitrus-like, grass-like, green d-nb.info

Compound Index

Table 3: List of Chemical Compounds Mentioned
Compound Name
2,4-Decadienal
2,4-Heptadienal
2,4-Nonadienal
This compound
(E,E)-2,4-Octadienal
(2E,4E)-2,4-Octadienal
(E,E)-2,4-decadienal
3-Mercaptohexanol
3-Mercaptohexyl acetate
4-Methyl-4-mercaptopentan-2-one
(E)-2-heptenal
(E)-2-hexenal
(E)-2-nonenal
(E)-2-octenal
(E,Z)-2,6-nonadienal
1-Octen-3-ol
Acetaldehyde
Arachidic acid
Decanal
Heptanal
Hexanal (B45976)
Linoleic acid
Linolenic acid
Methional
Nonanal
Pentanal
Phenylacetaldehyde

Interaction with Other Volatile Compounds in Flavor Perception

This compound, a product of lipid oxidation, rarely acts in isolation to create a flavor profile. ontosight.ai Its perception is intricately linked to its interaction with a multitude of other volatile compounds generated during food processing and storage. These interactions can be synergistic, where this compound enhances or is enhanced by other compounds, or suppressive, leading to a complex and often entirely new sensory outcome.

However, in different food matrices, these same interactions can lead to undesirable off-flavors. In soymilk, the beany off-flavor is not caused by a single compound but by a mixture where lipid oxidation products are key. It has been reported that the beany odor in fermented soymilk is derived from a combination of hexanal, 1-octen-3-ol, trans-2,4-nonadienal, and trans-2,4-decadienal. researchgate.net The presence of this compound alongside other aldehydes like hexanal ("grassy," "green") can amplify the perception of stale or rancid notes, diminishing consumer acceptance. mdpi.commdpi.com

Table 1: Examples of this compound Interactions in Various Food Systems

Food Matrix Interacting Compounds (Examples) Resulting Flavor Perception Reference(s)
Fried Foods (e.g., French Fries) Pyrazines, (E,E)-2,4-Decadienal Desirable "deep-fried" aroma aocs.orgresearchgate.net
Cooked Meat Trimethylamine, Octanal, 2-Acetylthiazole Complex "cooked meat," "savory," "sweet" profile jfda-online.com
Soymilk Hexanal, 1-Octen-3-ol, (E,E)-2,4-Nonadienal Contributes to "beany," "rancid" off-flavor researchgate.netmdpi.com
Garlic (Model System) Alliin, Deoxyalliin Formation of new compounds (e.g., hexylthiophenes) researchgate.net

Strategies for Flavor Modulation and Off-Flavor Control

Controlling the formation of this compound is a key objective in food processing, particularly when its characteristic "fatty" note is considered an off-flavor. Strategies generally focus on either preventing its formation by targeting the initial lipid oxidation reactions or by using processing techniques to remove it or alter its precursors.

Since this compound is a secondary product of the oxidation of polyunsaturated fatty acids, the most direct strategy for its mitigation is the use of antioxidants. nih.gov Antioxidants function by interrupting the free-radical chain reactions of lipid autoxidation, thereby preventing the initial formation of hydroperoxides that are the precursors to aldehydes like this compound. mdpi.com

Both synthetic and natural antioxidants have proven effective.

Synthetic Antioxidants : Compounds like Butylated Hydroxytoluene (BHT) are commonly used in the food industry to preserve fats and oils. 202.45.146 They act as radical scavengers, donating a hydrogen atom to quench free radicals and terminate the oxidation cascade. researchgate.net

Natural Antioxidants : There is growing interest in natural antioxidants derived from plant sources. Phenolic compounds are particularly effective. A study on walnut oil demonstrated that phenolic extracts from walnut oil cake were effective at preserving the oil during accelerated oxidation. researchgate.net The samples treated with these natural extracts showed a lower increase in aldehydes compared to the control, preserving desirable flavor compounds. researchgate.net Similarly, extracts from sources like mango and jackfruit seeds have shown antioxidant efficacy in preserving palm oil during deep-frying. 202.45.146 The mechanism of these phenolic compounds often involves both radical scavenging and the chelation of metal ions like iron, which can act as pro-oxidants. researchgate.net

The effectiveness of an antioxidant intervention depends on its solubility, the food matrix, and the processing conditions.

Table 2: Research on Antioxidant Interventions to Control Lipid Oxidation Products

Antioxidant Source/Type Food Matrix Observed Effect Mechanism of Action Reference(s)
Phenolic Extracts from Walnut Oil Cake Walnut Oil Lower increase of aldehydes and furans during storage. Radical scavenging, metal chelation. researchgate.net
Butylated Hydroxytoluene (BHT) Walnut Oil Better preservation of volatile compounds compared to control. Radical scavenging. researchgate.net
Mango and Jackfruit Seed Extracts Palm Oil Improved oxidative stability during deep-frying. Radical scavenging. 202.45.146
Black Cumin Oil (Thymoquinone, Tocopherols) Sunflower Oil Blends Increased oxidative stability; lower levels of volatile oxidation compounds. Radical scavenging. researchgate.net

Beyond the addition of antioxidants, various processing adjustments can be made to minimize the formation of this compound and other undesirable volatile compounds.

Thermal Processing Control : The conditions of heating and frying have a direct impact. In deep-frying, the quality of the oil degrades over time, leading to an increase in total polar compounds and the formation of off-flavor compounds. researchgate.net Research on French fries showed that when the oil was in a degrading stage, undesirable compounds increased, leading to a negative sensory score. researchgate.net Therefore, controlling the frying temperature and duration, and monitoring oil quality can limit the excessive formation of this compound and related compounds.

Fermentation : Biological processing through fermentation can be a highly effective method for flavor modulation. A study on the seaweed Saccharina japonica found that fermentation with Saccharomyces cerevisiae completely removed major fishy odor compounds, including 1-octen-3-ol, hexanal, and trans-2,4-decadienal. nih.gov The yeast likely metabolizes these aldehydes, transforming the aroma profile from fishy to one with more desirable fruity and floral notes. nih.gov

Grinding and Heat Treatment : In the production of soymilk, the method of grinding and heating is critical. Lipoxygenase (LOX), the enzyme that initiates the oxidation of fatty acids, can be inactivated by heat. Applying heat during the grinding process ("hot grinding") has been shown to be effective in reducing the formation of beany off-flavors by inactivating LOX before it can generate hydroperoxides. researchgate.net

Extrusion Cooking : Extrusion is a high-temperature, short-time process that can alter flavor profiles. In the development of lentil-based meat analogs, extrusion cooking, particularly when combined with prior germination of the lentils, was found to have a synergistic effect in reducing volatile compounds responsible for beany flavor, including hexanal and (E,E)-2,4-nonadienal. mdpi.com

High Hydrostatic Pressure (HHP) : HHP is a non-thermal processing technology that can inactivate enzymes and microorganisms. Its effect on flavor compounds is complex. HHP can alter the structure of enzymes involved in aroma formation. nih.gov Some research has shown that HHP treatment can lead to an increase in certain minor aldehyde compounds, potentially through the promotion of oxidative processes, while decreasing others. nih.gov This highlights that the impact of a given process is highly dependent on the specific food matrix and processing parameters.

Toxicological Research and Health Implications of 2,4 Octadienal

In Vitro and In Vivo Toxicological Assessments

Toxicological assessments of 2,4-octadienal have been conducted to understand its potential risks. These evaluations are often part of broader assessments of flavouring agents by regulatory bodies like the European Food Safety Authority (EFSA). thegoodscentscompany.comfragranceu.comthegoodscentscompany.com

Genotoxicity studies investigate a substance's ability to damage genetic material (DNA). For this compound and other related α,β-unsaturated aldehydes, this is a critical area of investigation due to their reactive nature. biologists.commdpi.com The European Food Safety Authority (EFSA) Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids has evaluated genotoxicity data for a group of these aldehydes, including this compound (designated as FL-no: 05.186). researchgate.net In vitro genotoxicity studies for this compound were submitted by industry applicants for this evaluation. researchgate.net While some α,β-unsaturated aldehydes have shown potential for mutagenicity, comprehensive evaluations by bodies like EFSA, considering all available data, have aimed to rule out genotoxicity concerns for compounds like 2,4-decadienal when used as a flavouring substance. researchgate.netresearchgate.net

Table 1: Summary of Genotoxicity Evaluation Context for this compound

Evaluation Body Substance Group Focus of Evaluation Key Findings Context
European Food Safety Authority (EFSA) Flavouring Group Evaluation 203 (FGE.203) Assessment of genotoxic potential of α,β-unsaturated aliphatic aldehydes. researchgate.net In vitro data for this compound were submitted and evaluated as part of a larger group of related compounds. researchgate.net

This table provides context for the evaluation of this compound's genotoxicity based on available reports for it and structurally similar compounds.

These studies assess the effects of repeated exposure to a substance over different periods. Subacute studies typically last for a few weeks, subchronic for up to 90 days, and chronic for a longer duration. researchgate.netnamsa.com EFSA has reviewed studies on subacute, subchronic, and chronic toxicity for the group of flavouring agents that includes this compound. fragranceu.comthegoodscentscompany.com

Table 2: Representative Findings from Subchronic Toxicity Studies on a Related Compound (2,4-Decadienal)

Study Type Species Key Observations at Higher Doses
3-Month Subchronic Rats & Mice Decreased body weights, forestomach lesions. researchgate.net

This table summarizes findings for the closely related compound 2,4-decadienal, which provides insight into the potential target organs for this compound toxicity.

Genotoxicity and Mutagenicity Studies

Molecular Mechanisms of Toxicity

The toxicity of this compound is rooted in its chemical structure, specifically the presence of a conjugated diene and an aldehyde functional group. This structure makes it a reactive molecule capable of interacting with cellular components.

This compound is a product of lipid peroxidation, a process where free radicals attack polyunsaturated fatty acids in cell membranes. ontosight.ai This process itself is a hallmark of oxidative stress. The generation of aldehydes like this compound can further propagate cellular damage. ontosight.ai Lipid peroxidation disturbs the structural integrity of the lipid bilayer, which can compromise cell permeability and lead to membrane leakage. inchem.org Research on the fern Asplenium ceterach during rehydration has shown that desiccation stress induces damage to membrane integrity, and this compound was identified as one of the volatile organic compounds formed, implicating it in the lipid peroxidation process associated with membrane damage. mdpi.com

As an α,β,γ,δ-unsaturated aldehyde, this compound is a potent Michael-acceptor. biologists.com This reactivity allows it to form covalent adducts with nucleophilic groups found in biomolecules, such as the sulfhydryl (-SH) and amino (-NH2) groups in amino acids and proteins. biologists.com This non-specific adduction can lead to a broad range of adverse cellular effects, including the depletion of crucial antioxidants like glutathione (B108866) and the inhibition of protein and DNA synthesis. biologists.com The formation of protein adducts can alter protein structure and function, potentially leading to enzyme inhibition. nih.gov For example, the accumulation of aldehydes from lipid peroxidation can lead to the formation of protein adducts that result in the loss of critical physiological functions. nih.gov Research on the related compound 2,4-decadienal has demonstrated its ability to form stable DNA adducts, highlighting the potential for this class of compounds to interact directly with genetic material. researchgate.net

Oxidative Damage and Membrane Integrity Disruption

Role in Pathogenesis of Diseases

The molecular mechanisms of this compound's toxicity, particularly its role in oxidative stress and its ability to form adducts with proteins and DNA, suggest its potential involvement in the development and progression of various diseases. Aldehydes formed from lipid peroxidation, including this compound, have been implicated in the pathogenesis of several chronic conditions. ontosight.ai These include atherosclerosis, certain types of cancer, and neurodegenerative disorders, where oxidative stress and cellular damage are known to be key contributing factors. ontosight.ai

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2,4-Decadienal
Glutathione

Cardiovascular Disease (e.g., Atherosclerosis)

The link between this compound and cardiovascular disease is primarily rooted in its role as a byproduct of lipid peroxidation, a process integral to the pathogenesis of atherosclerosis. ontosight.ai Lipid peroxidation involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids, by free radicals. This process generates reactive aldehydes, including this compound, which are known to be toxic to cells and can contribute to cellular damage. ontosight.ai

Research has implicated these aldehydes in the development of atherosclerosis. ontosight.ai Under pathological conditions such as vasculitis and atherosclerosis, the vascular endothelium can accumulate high levels of aldehydes, which can lead to endothelial dysfunction. nih.gov While direct research on this compound is limited, studies on the closely related compound trans,trans-2,4-decadienal (B140250) (tt-DDE) have shown it can impair vascular endothelial function, raise blood pressure in animal models, and promote the enlargement of atherosclerotic lesions. nih.gov This suggests that reactive aldehydes as a class may be a risk factor for hypertension and associated cardiovascular diseases. nih.gov

Table 1: Research Findings on 2,4-Aldehydes and Cardiovascular Health

FindingImplicated Compound(s)Key ImplicationSource(s)
Implicated in the pathogenesis of atherosclerosis.This compoundA product of lipid peroxidation contributing to disease. ontosight.ai
Accumulation in vascular endothelium under pathological conditions.Aldehydes (general)Leads to endothelial dysfunction. nih.gov
Impairs vascular endothelial function and raises blood pressure.trans,trans-2,4-decadienalPotential risk factor for hypertension. nih.gov
Promotes enlargement of atherosclerotic lesions.trans,trans-2,4-decadienalDirect contribution to atherosclerosis progression. nih.gov

Neurodegenerative Disorders

Similar to its role in cardiovascular disease, this compound is implicated in neurodegenerative disorders through the mechanisms of oxidative stress and cell injury. ontosight.ai As a product of lipid peroxidation, its presence is an indicator of oxidative damage, a key factor in the progression of several neurodegenerative conditions. ontosight.ailidsen.com The study of alkenals like this compound is considered crucial for a deeper understanding of these processes and their impact on human health. ontosight.ai

While direct studies on this compound's role in specific neurodegenerative diseases are not extensively detailed in available literature, toxicological studies on related compounds provide relevant insights. For instance, studies on 2,4-decadienal administered to rats and mice revealed treatment-related neurotoxic effects. Specifically, researchers observed significantly increased incidences of olfactory epithelial atrophy and necrosis in the nasal passages of the animals. nih.gov This finding demonstrates the potential for this class of compounds to cause damage to neuronal tissues.

Table 2: Evidence Linking 2,4-Aldehydes to Neurotoxicity

ObservationImplicated Compound(s)Type of EffectSignificanceSource(s)
Implicated in neurodegenerative disorders.This compoundPathogenic RoleLinked to mechanisms of oxidative stress and cell injury. ontosight.ai
Olfactory epithelial atrophy and necrosis in rodents.2,4-DecadienalNeurotoxic EffectDemonstrates potential for neuronal tissue damage upon exposure. nih.gov

Cancer and Carcinogenesis

The potential role of this compound in carcinogenesis is linked to its classification as a reactive aldehyde formed during lipid peroxidation. ontosight.ai Such compounds can form adducts with DNA and proteins, a mechanism that is often explored for its carcinogenic potential.

However, extensive genotoxicity studies on the structurally similar compound, 2,4-decadienal, have not supported a concern for carcinogenicity. nih.govresearchgate.net The European Food Safety Authority (EFSA) evaluated in vivo micronucleus studies on 2,4-decadienal. researchgate.net Despite observing evidence that the compound reached the target bone marrow tissue, the studies showed no induction of micronuclei in polychromatic erythrocytes or peripheral blood reticulocytes. researchgate.net Based on this and other data, EFSA concluded that the concern for genotoxic potential could be ruled out for 2,4-decadienal when used as a flavoring substance. researchgate.net Furthermore, studies conducted by the National Toxicology Program (NTP) concluded that 2,4-decadienal was not mutagenic in various strains of S. typhimurium (Ames test) or in in vivo assays. nih.gov

Table 3: Genotoxicity and Mutagenicity Findings for 2,4-Decadienal

Study TypeTest SystemCompound TestedResultRegulatory ConclusionSource(s)
In vivo micronucleus assayRats (bone marrow and peripheral blood)2,4-DecadienalNot genotoxicEFSA ruled out genotoxicity concern for use as a flavoring. researchgate.net
In vitro mutagenicity assay (Ames test)S. typhimurium strains (with/without S9)2,4-DecadienalNot mutagenicSupports the overall conclusion of a lack of mutagenic activity. nih.gov
In vivo mutagenicityRodent models2,4-DecadienalNot mutagenicSupports the overall conclusion of a lack of mutagenic activity. nih.gov

Risk Assessment and Regulatory Considerations in Food and Environment

This compound is used as a synthetic flavoring substance in a variety of food products, which makes its risk assessment a priority for regulatory bodies. thegoodscentscompany.comthegoodscentscompany.com It has been evaluated by several international authorities, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and EFSA. femaflavor.orgfao.org The compound is listed under FEMA (Flavor and Extract Manufacturers Association) number 3721 and JECFA number 1181. fao.org

EFSA has published scientific opinions on Flavouring Group Evaluation 203 (FGE.203), which includes α,β-unsaturated aliphatic aldehydes like this compound. thegoodscentscompany.comthegoodscentscompany.com As part of these evaluations, the industry provides data on usage levels in different food categories. These levels are typically reported as "normal use" and "maximum use". thegoodscentscompany.comthegoodscentscompany.com While used in food, its application in other industries is restricted; for example, it is prohibited for use as a fragrance ingredient. thegoodscentscompany.com

In toxicological studies supporting risk assessment, a no-observed-adverse-effect level (NOAEL) for the related compound 2,4-decadienal was determined to be 100 mg/kg body weight per day in 3-month studies in both rats and mice. nih.gov

Table 4: Reported Usage Levels of this compound in Food Categories

Food CategoryNormal Usage (mg/kg)Maximum Usage (mg/kg)
Beverages, non-alcoholic1.05.0
Beverages, alcoholic--
Ice cream, ices, etc.1.05.0
Candy2.010.0
Baked goods2.010.0
Gelatins, puddings, etc.1.05.0
Chewing gum--
Meat products0.52.0
Processed vegetables10.020.0
Soups, broths0.52.0
Snack foods2.010.0
Seasonings & flavors1.05.0
Source: Data compiled from industry reports to regulatory bodies like EFSA. thegoodscentscompany.com

Applications and Potential Research Directions for 2,4 Octadienal

Use as a Chemical Intermediate in Organic Synthesis

Due to the presence of a conjugated diene system and an aldehyde functional group, 2,4-octadienal is a reactive compound and a versatile intermediate in organic synthesis. ontosight.ai Its structure, featuring two double bonds and an aldehyde, allows it to participate in a variety of chemical reactions, making it a valuable building block for more complex molecules. ontosight.ai The reactivity of the compound is enhanced by the delocalization of electrons across the conjugated π-system.

A primary example of its utility is in oxidation and reduction reactions. This compound can be reduced using a suitable reducing agent, such as sodium borohydride, to yield its corresponding alcohol, (2E,4E)-2,4-octadien-1-ol. Conversely, 2,4-octadien-1-ol can be oxidized to form this compound, demonstrating a fundamental transformation that is crucial for synthetic strategies. The compound's structure also makes it susceptible to other reactions, such as electrophilic additions across the double bonds. Commercial suppliers of chemical raw materials often list this compound for use in organic synthesis and the creation of synthetic fragrances. made-in-china.comthegoodscentscompany.com

Precursor for Bioactive Molecules and Pharmaceuticals

The chemical properties of this compound make it a useful precursor in the synthesis of various bioactive molecules and pharmaceuticals. ontosight.ai While specific, large-scale pharmaceutical applications are not widely documented in publicly available literature, its role as a building block is clear. A significant application is in the synthesis of insect pheromones, which are potent bioactive molecules. For instance, the related alcohol, 2,4-octadien-1-ol, which can be synthesized directly from this compound, is a known component in the synthesis of pheromones for certain pests.

Furthermore, the general class of unsaturated aldehydes is important in the pharmaceutical and specialty chemical industries. thegoodscentscompany.com For example, a structurally similar compound, 3,7-dimethyl-2,6-octadienal (B7798219) (citral), serves as a key intermediate in the synthesis of fragrances, flavorings, and other specialty chemicals, including pharmaceuticals and vitamins. ontosight.ai This highlights the potential of the octadienal scaffold in producing high-value, biologically active compounds. Chemical suppliers market this compound as an intermediate for these industries, underscoring its recognized potential as a precursor. thegoodscentscompany.com

Biomarker Potential in Disease Diagnostics

As a product of lipid peroxidation, this compound has been implicated in the pathogenesis of several diseases associated with oxidative stress, including atherosclerosis, cancer, and neurodegenerative disorders. ontosight.ai This link to disease pathology makes it a candidate for biomarker development. Volatile organic compounds (VOCs) produced during metabolic shifts are increasingly studied as non-invasive indicators of disease, detectable in breath, urine, or blood. researchgate.netthe-scientist.combinasss.sa.cr this compound is one such VOC that has been examined in biological samples. researchgate.netmdpi.com

Research has demonstrated that polyunsaturated aldehydes, including this compound, can have toxic effects on human cancer cell lines, specifically lung (A549) and colon (COLO 205) cancer cells, while not affecting normal cells from the same tissue type. plos.orgnih.gov One study found that (2E,4E)-octadienal inhibited cell proliferation in A549 lung cancer cells, reducing viability to 35% after 72 hours at a concentration of 10 µM. plos.org This differential activity suggests its involvement in cancer pathophysiology and supports its potential as a diagnostic or prognostic biomarker. In studies analyzing VOC profiles, aldehydes are frequently associated with more than five different types of tumors, and benzaldehyde, another lipid peroxidation product, has been proposed as a possible marker for lung cancer. nih.gov

While it has been detected in various foods, which could make it a biomarker for dietary consumption hmdb.ca, its endogenous production during disease-related oxidative stress is of greater clinical interest. Although direct validation of this compound as a routine clinical biomarker for a specific disease is still pending large-scale human studies, the existing evidence strongly supports continued research into its diagnostic potential. researchgate.netthe-scientist.com

Table 1: Research Highlighting this compound's Biomarker Potential
Area of ResearchKey FindingImplication for Biomarker PotentialReference
Cancer Cell Line Studies(2E,4E)-Octadienal shows cytotoxic effects on lung (A549) and colon (COLO 205) cancer cells, but not on normal lung epithelial cells (BEAS-2B).Suggests a role in cancer pathology and potential as a cancer-specific biomarker. plos.org
Lipid Peroxidation in DiseaseImplicated as a toxic byproduct of lipid peroxidation in diseases like atherosclerosis, cancer, and neurodegenerative disorders.Links the compound's presence to systemic oxidative stress, a hallmark of many chronic diseases. ontosight.ai
Volatile Organic Compound (VOC) AnalysisIdentified as a VOC in headspace analysis of biological samples (e.g., serum).Confirms its presence in biological matrices, a prerequisite for use as a systemic biomarker. researchgate.netmdpi.com
Food ScienceDetected in various foods such as tea and cocoa products.Could serve as a biomarker for dietary intake, which may need to be controlled for in disease studies. hmdb.ca

Role in the Development of Repellents and Pheromones

This compound plays a significant role in the chemical communication of insects, where it functions as a pheromone component. This bioactivity has made it a target for research into the development of pest management tools, including repellents and attractants.

It has been identified as a crucial component of the airborne aggregation pheromone of the common bed bug, Cimex lectularius. Research has identified a ten-component blend, which includes (E,E)-2,4-octadienal, that is effective in attracting bed bugs. It is also a constituent of the alarm pheromone in bed bugs, which causes dispersal at higher concentrations. The dual role as both an attractant and an alarm pheromone highlights its complex function in insect behavior.

Beyond bed bugs, (2E,4E)-2,4-octadienal has been identified as a pheromone component in other insects, such as the insidious flower bug (Orius insidiosus). Its presence in the chemical signals of multiple species underscores its importance in insect ecology and its potential for broad-spectrum applications in pest control. Synthetic versions of these pheromone blends containing this compound are being developed for use in traps and monitoring devices.

Future Research in Therapeutic Strategies and Mitigation of Oxidative Stress

The involvement of this compound in cellular damage and disease provides a strong rationale for future research into therapeutic strategies aimed at mitigating its harmful effects and the broader consequences of oxidative stress. ontosight.ai

One promising avenue of research is the development of therapies that exploit the compound's specific effects on cancer cells. Studies have shown that this compound can induce cell death in lung cancer cells through the activation of specific signaling pathways, such as the TNFR1/FADD/caspase pathway. plos.orgplos.org Future research could focus on developing drugs that selectively target these pathways in tumor cells, potentially using the cytotoxic nature of this compound as a model for novel anticancer agents. plos.org

Another critical area is understanding and enhancing the body's natural detoxification mechanisms for this compound. Research on the closely related aldehyde, 2,4-decadienal, has identified specific enzymes, such as aldehyde dehydrogenase 9a1b (Aldh9a1b), that are key to its detoxification. The loss of this enzyme leads to increased aldehyde levels and disease pathology. Future studies could aim to identify the specific enzymes responsible for metabolizing this compound in humans. Enhancing the activity of these detoxification enzymes through pharmacological intervention or nutritional strategies could represent a powerful therapeutic approach to reduce the burden of oxidative stress.

Finally, research into natural compounds that can counteract the neurotoxic effects of metabolites like this compound is a growing field, particularly for neurodegenerative diseases. nih.gov Investigating how antioxidants and other natural products can neutralize reactive aldehydes or prevent their formation could lead to new preventive or therapeutic options for conditions like Alzheimer's and Parkinson's disease, where lipid peroxidation is a known factor. ontosight.ainih.gov

Table 2: Potential Future Research Directions for this compound
Research AreaObjectiveScientific RationaleReference
Anticancer TherapyExploit the pro-apoptotic effects of this compound on cancer cells.It activates specific death-signaling pathways (e.g., TNFR1/FADD) in cancer cells but not normal cells. plos.orgplos.org
Detoxification PathwaysIdentify and characterize the human enzymes responsible for metabolizing this compound.Enhancing natural detoxification is a key strategy to mitigate harm from toxic metabolites. Analogues like 2,4-decadienal have known enzymatic pathways. ontosight.ai
NeuroprotectionInvestigate the ability of natural antioxidants or other compounds to neutralize this compound.As a product of lipid peroxidation, it is implicated in neurodegenerative diseases; aromatherapy and natural compounds are being explored to combat similar toxic species. ontosight.ainih.gov
Mitochondrial HealthDevelop strategies to stabilize mitochondria and reduce the formation of lipid peroxidation products.Mitochondria are a primary source of reactive oxygen species that lead to the formation of aldehydes like this compound. ontosight.ai

Q & A

Q. How can researchers ensure reproducibility in this compound’s catalytic oxidation studies?

  • Methodological Answer : Document catalyst activation protocols (e.g., calcination temperature for metal oxides). Use Brunauer-Emmett-Teller (BET) analysis to standardize surface area. Report turnover frequencies (TOF) normalized to active sites quantified via CO chemisorption .

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